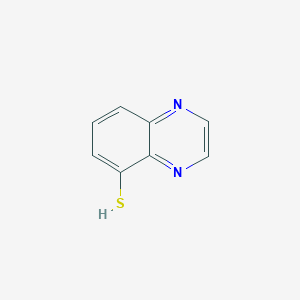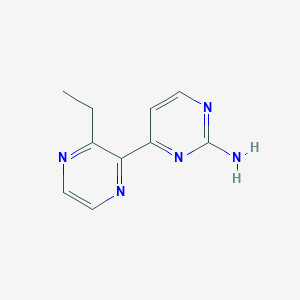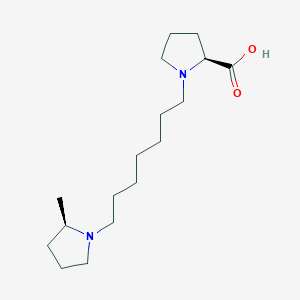
(S)-1-(7-((R)-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a heptyl chain and a carboxylic acid group, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihaloalkane and an amine.
Introduction of the Heptyl Chain: The heptyl chain can be introduced via a nucleophilic substitution reaction using a heptyl halide and the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reactions under controlled conditions, ensuring high purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohols and aldehydes derived from the carboxylic acid group.
Substitution: Functionalized derivatives of the heptyl chain.
科学研究应用
Chemistry
In chemistry, (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, the compound can be used to study the interactions between chiral molecules and biological systems. It may serve as a model compound for investigating the effects of chirality on biological activity.
Medicine
In medicinal chemistry, (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid can be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound can be used in the production of chiral catalysts and ligands. Its unique structure makes it suitable for applications in material science, such as the development of novel polymers and coatings.
作用机制
The mechanism of action of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the heptyl chain can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
- ®-1-(7-((S)-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
- (S)-1-(7-(®-2-Ethylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (S)-1-(7-(®-2-Methylpyrrolidin-1-yl)heptyl)pyrrolidine-2-carboxylic acid lies in its specific chiral configuration and the presence of both a pyrrolidine ring and a heptyl chain. This combination of structural features allows it to exhibit distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C17H32N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
(2S)-1-[7-[(2R)-2-methylpyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H32N2O2/c1-15-9-7-13-18(15)11-5-3-2-4-6-12-19-14-8-10-16(19)17(20)21/h15-16H,2-14H2,1H3,(H,20,21)/t15-,16+/m1/s1 |
InChI 键 |
PDHKULRSJGTURA-CVEARBPZSA-N |
手性 SMILES |
C[C@@H]1CCCN1CCCCCCCN2CCC[C@H]2C(=O)O |
规范 SMILES |
CC1CCCN1CCCCCCCN2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide](/img/structure/B13104691.png)
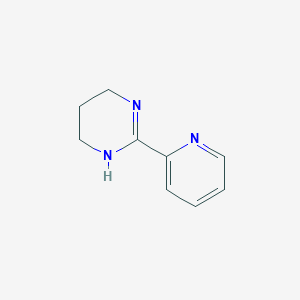
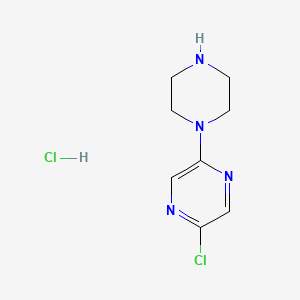

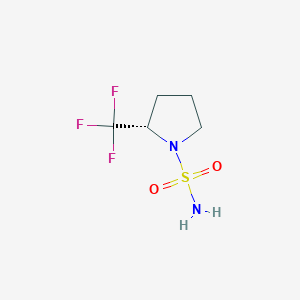
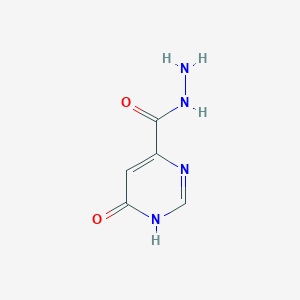
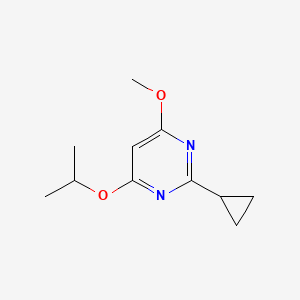
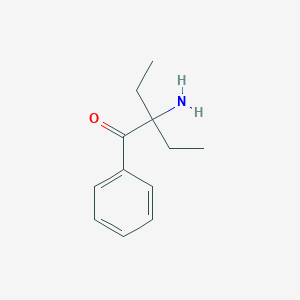
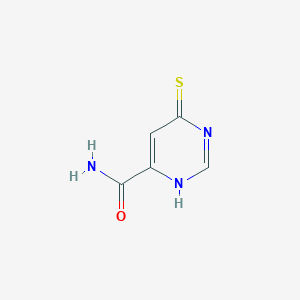
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
